N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a quinoline ring system, further connected to a methylbenzamide moiety.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide are two enzymes, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both involved in bacterial membrane synthesis .
Mode of Action
This compound interacts with its targets, MurD and GlmU, resulting in the inhibition of these enzymes. This inhibition disrupts the synthesis of bacterial membranes, thereby exerting its antibacterial activity .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial membrane synthesis. By inhibiting MurD and GlmU, this compound disrupts the production of key components of the bacterial cell wall, leading to downstream effects such as compromised bacterial growth and survival .
Pharmacokinetics
It is known that the compound is stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of bacterial membrane architecture, as observed under transmission electron microscopy . This disruption is likely due to the compound’s inhibition of key enzymes involved in bacterial membrane synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its antibacterial activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring system, followed by the introduction of the benzenesulfonyl group. The final step includes the attachment of the 4-methylbenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the benzenesulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the benzenesulfonyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
- N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in research .
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-11-19(12-10-17)23(26)24-20-14-13-18-6-5-15-25(22(18)16-20)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHSMMMHAWPREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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